![molecular formula C10H11FN4 B1475884 3-Azido-1-(4-fluorobenzyl)azetidine CAS No. 2098009-82-4](/img/structure/B1475884.png)
3-Azido-1-(4-fluorobenzyl)azetidine
Overview
Description
3-Azido-1-(4-fluorobenzyl)azetidine is a versatile compound that has been widely used in synthetic and medicinal chemistry. It is an azetidine-based building block that has been used in a variety of synthetic and medicinal chemistry applications. It is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a starting material in the synthesis of other azetidine-based compounds. In addition, it is a useful reagent in the synthesis of various functionalized molecules.
Scientific Research Applications
Synthesis of Functionalized Azetidines
3-Azido-1-(4-fluorobenzyl)azetidine: can be utilized in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This photochemical [2+2] cycloaddition reaction between an imine and an alkene is a powerful method for constructing azetidine rings with high regio- and stereoselectivity. The resulting functionalized azetidines are valuable in various chemical syntheses due to their unique structural properties.
Medicinal Chemistry
In medicinal chemistry, azetidines, including derivatives of 3-Azido-1-(4-fluorobenzyl)azetidine, are incorporated into pharmaceutically relevant scaffolds . These compounds can lead to improved pharmacokinetic properties and metabolic stability, making them attractive candidates for drug development.
Polymer Synthesis
The strained four-membered ring of azetidines makes them suitable for polymer synthesis. The unique reactivity of azetidines, driven by ring strain, allows for their application in creating polymers with specific properties . These polymers can have applications ranging from materials science to biomedicine.
Strain-Driven Reactivity
The considerable ring strain in azetidines provides a pathway for bond functionalization through N–C bond cleavage. This strain-driven character allows for the development of new synthetic methods and the discovery of novel reactions involving azetidines .
Drug Discovery
Azetidines are used as motifs in drug discovery due to their presence in bioactive molecules and natural products. The 3-Azido-1-(4-fluorobenzyl)azetidine structure can be a key component in the design of new therapeutic agents .
Anionic Polymerization
Azetidines, including 3-Azido-1-(4-fluorobenzyl)azetidine, can be used as building blocks for polyamines through anionic polymerization. This process can lead to the creation of polymers with applications such as antibacterial coatings, CO2 adsorption, and non-viral gene transfection .
Mechanism of Action
Target of Action
Azetidines, in general, are known to interact with various biological targets due to their unique structure .
Mode of Action
Azetidines are known to undergo [2 + 2] photocycloaddition reactions with imines, which is one of the most efficient ways to synthesize functionalized azetidines . This reaction could potentially play a role in the compound’s interaction with its targets.
Biochemical Pathways
Azetidines and aziridines are known to be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This suggests that 3-Azido-1-(4-fluorobenzyl)azetidine could potentially influence polyamine-related pathways.
Result of Action
The thermal behaviors of a related compound, 3-azido-1,3-dinitroazetidine (adnaz), have been studied, showing that adnaz has a low melting temperature at 78 °c and a final mass loss of 882% under atmospheric pressure . This suggests that 3-Azido-1-(4-fluorobenzyl)azetidine may also exhibit significant thermal behaviors that could influence its molecular and cellular effects.
Action Environment
The compound’s unique structure and potential thermal behaviors suggest that it may be sensitive to environmental conditions such as temperature and pressure .
properties
IUPAC Name |
3-azido-1-[(4-fluorophenyl)methyl]azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMUNVZCHHGXQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.